[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a hydroxyl group and a pyrrolidine ring makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compound under hydrogen gas at elevated pressures and temperatures . This approach allows for large-scale production with high efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the hydroxyl group to a methyl group using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetone or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Tosyl chloride (TsCl) in pyridine or thionyl chloride (SOCl2) in DCM.
Major Products
Oxidation: [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanone.
Reduction: [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methane.
Substitution: [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanesulfonate.
Scientific Research Applications
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol has several applications in scientific research:
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanone: Similar structure but with a ketone group instead of a hydroxyl group.
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methane: Similar structure but with a methyl group instead of a hydroxyl group.
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanesulfonate: Similar structure but with a methanesulfonate group instead of a hydroxyl group
Uniqueness
[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol is unique due to its combination of a chiral center, a hydroxyl group, and a pyrrolidine ring. This combination allows for diverse reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
CAS No. |
1360799-83-2 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.